Molecular Size and Complexity Compared to the Unsubstituted Parent Core
The addition of four methyl groups to the 4,5-dihydrobenzofuran scaffold significantly increases molecular weight and complexity, moving the compound from a 'fragment' space into a 'lead-like' space, which is a critical consideration in library design. The target compound's molecular weight is 188.26 g/mol, compared to 120.15 g/mol for the parent 4,5-dihydro-1-benzofuran [1]. This is a quantifiable measure of the installed steric bulk and a direct factor in property calculation.
+68.11 g/mol (56.7% increase)
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 188.26 g/mol |
| Comparator Or Baseline | 4,5-dihydro-1-benzofuran (Parent core): 120.15 g/mol |
| Quantified Difference | 68.11 g/mol (56.7% increase) |
| Conditions | Calculated from molecular formula C12H16O vs C8H8O |
Why This Matters
A >50% increase in molecular weight confirms the significant steric differentiation from the core scaffold, making it a distinct chemical entity for procurement cataloging and property profiling.
- [1] PubChem. (2006). 3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran. Retrieved from NCBI. View Source
